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Application Notes: Flumatinib Therapeutic Drug
Monitoring

1. Key Pharmacokinetic Parameters for TDM The table below summarizes steady-state pharmacokinetic
parameters of flumatinib from a study in patients with chronic phase CML (CP-CML), which can serve as

preliminary references for TDM [1].

Parameter Flumatinib 400 mg (n=14) Flumatinib 600 mg (n=15)

Dosing Regimen Single and multiple doses, once daily  Single and multiple doses, once daily
Time to Cmax Median 2 hours post-dose Median 2 hours post-dose

(Tmax)

Apparent Terminal 16.0 - 16.9 hours 16.0 - 16.9 hours

Half-life (t1/2)

Accumulation Ratio Approximately 4.1-fold Approximately 3.4-fold

(RacAUC)

Metabolites M1 (N-desmethyl flumatinib, M1 (N-desmethyl flumatinib,
pharmacologically active), M3 pharmacologically active), M3

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://www.smolecule.com/products/s547876?utm_src=pdf-interest
https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://www.smolecule.com/products/s547876?utm_src=pdf-body
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1101738/full
https://www.smolecule.com/products/s547876?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Parameter Flumatinib 400 mg (n=14) Flumatinib 600 mg (n=15)
(inactive) (inactive)

Key Finding Exposure increased in an Exposure increased in an
approximately dose-proportional approximately dose-proportional
manner manner

2. Tissue Distribution and Blood-Brain Barrier Penetration A study on Philadelphia chromosome-
positive Acute Lymphoblastic Leukemia (Ph+ ALL) revealed a unique tissue distribution profile for
flumatinib. The concentration order was found to be bone marrow > serum > cerebrospinal fluid (CSF),
suggesting flumatinib has a high probability of crossing the blood-brain barrier, which is a significant

consideration for preventing central nervous system leukemia [2].

3. Critical Drug-Drug Interactions Flumatinib is primarily metabolized by the cytochrome P450 enzyme

CYP3A4 [3].

¢ Inhibitors: Concomitant use with strong CYP3A4 inhibitors, such as the antifungal drug
isavuconazole, can significantly raise flumatinib plasma concentrations. A study in rats showed
isavuconazole greatly increased flumatinib's AUC(0-t) and Cmax while decreasing its clearance
(CLz/F) [3].

¢ Implication: When flumatinib is co-administered with CYP3A4 inhibitors, TDM is crucial to avoid
overexposure and potential toxicity. Conversely, inducers of CYP3A4 may reduce flumatinib
concentrations, leading to suboptimal efficacy.

4. Correlation with Clinical Response While definitive therapeutic trough concentrations for flumatinib
are not yet established, evidence suggests a positive relationship between drug exposure and efficacy. In a
phase 1 study with CML-CP patients, a higher early molecular response rate was observed in the 600 mg

dosing group, which achieved higher trough plasma concentrations [1].

Experimental Protocol for TDM

This protocol outlines the methodology for measuring flumatinib and its major metabolite concentrations in

human plasma, based on techniques used in published pharmacokinetic studies [1] [3].

1. Sample Collection and Timing
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e Sample Type: Peripheral blood (2 mL) collected in heparinized tubes [2] [1].

e Timing: For trough concentration (C~min~) monitoring, collect samples immediately before the next
scheduled dose at steady-state (e.g., on Day 11 after multiple once-daily doses) [1].

¢ Processing: Centrifuge blood samples at 20009 for 10 minutes at 4°C. Transfer the plasma and store
at -70°C until analysis [1].

2. Sample Analysis via UPLC-MS/MS The following workflow details the analytical steps for quantifying
flumatinib and M1.

Plasma Sample

Concentration Data

Click to download full resolution via product page
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Figure 1: Experimental workflow for quantifying flumatinib and its metabolite M1 in plasma samples.

e Chromatography [3]:
o Column: Waters Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7-um).
Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile.
Gradient: 90% A to 10% A over 1 minute, hold for 0.5 minutes, then re-equilibrate.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.

(e]

[¢]

[¢]

[e]

e Mass Spectrometry [3]:
o lonization: Positive electrospray ionization (ESI+).
o Mode: Multiple Reaction Monitoring (MRM).
o Transitions:
= Flumatinib: m/z 563.1 - 463.0
= Metabolite M1: m/z 549.3 - 462.9
= Internal Standard (e.g., Dasatinib): m/z 488.0 —» 401.1

3. Data and Quality Control

e Calibration Curve: Prepare and analyze a series of standard concentrations of flumatinib and M1 in
control plasma to create a linear calibration curve.

¢ Quality Controls: Analyze low, medium, and high concentration quality control (QC) samples in each
batch to ensure accuracy and precision.

Conclusion and Future Directions

Current evidence supports the feasibility of TDM for flumatinib, with established PK parameters and a

robust UPLC-MS/MS protocol. Future work should focus on:

¢ Defining a formal target therapeutic range for trough concentrations through prospective clinical
studies.

e Further investigating the exposure-response and exposure-toxicity relationships.

e Validating the clinical utility of TDM in diverse patient populations, including those taking multiple
medications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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